molecular formula C18H26N4S B5819602 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole

カタログ番号 B5819602
分子量: 330.5 g/mol
InChIキー: PUTRYUZGOGGPFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities. TAK-659 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

作用機序

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are often implicated in the development of various types of cancer. By inhibiting BTK, 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole disrupts the B-cell receptor signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.

実験室実験の利点と制限

One of the main advantages of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole is its lack of selectivity for BTK over other kinases, which may lead to off-target effects. Another limitation is the potential for resistance to develop, which may limit its long-term efficacy.

将来の方向性

There are several future directions for the development of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole. One direction is the evaluation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, the development of more selective BTK inhibitors may improve the specificity and efficacy of this class of compounds. Finally, the investigation of the role of BTK in other diseases, such as autoimmune disorders, may lead to the development of new therapeutic agents.

合成法

The synthesis of 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-tert-butylbenzyl chloride with sodium thiomethoxide to form the thioether intermediate. This intermediate is then reacted with cyclohexylamine and sodium azide to form the tetrazole ring. The final step involves the removal of the protecting group to obtain 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole in high yield and purity.

科学的研究の応用

5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. 5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole has been studied in preclinical models of lymphoma, leukemia, multiple myeloma, and solid tumors. It has also been shown to synergize with other anticancer agents, such as proteasome inhibitors and BCL-2 inhibitors.

特性

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-18(2,3)15-11-9-14(10-12-15)13-23-17-19-20-21-22(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTRYUZGOGGPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。